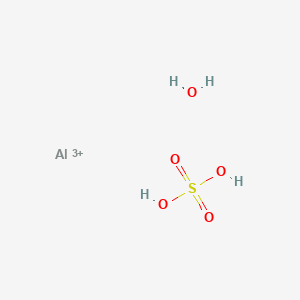
Dilutetium tricarbonate
描述
Dilutetium tricarbonate is a chemical compound with the molecular formula C₃Lu₂O₉. It is a white, hygroscopic substance that is sensitive to moisture.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dilutetium tricarbonate typically involves the reaction of lutetium oxide with carbon dioxide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent moisture from affecting the product. The general reaction can be represented as:
2Lu2O3+3CO2→2Lu2(CO3)3
This reaction requires precise temperature and pressure control to ensure the formation of the desired tricarbonate compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where lutetium oxide is exposed to carbon dioxide gas. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
化学反应分析
Types of Reactions: Dilutetium tricarbonate undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be converted to lutetium oxide and carbon dioxide.
Reduction: Under reducing conditions, it can be reduced to lutetium metal and carbon monoxide.
Substitution: It can participate in substitution reactions where the carbonate groups are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Lutetium oxide (Lu₂O₃) and carbon dioxide (CO₂).
Reduction: Lutetium metal (Lu) and carbon monoxide (CO).
Substitution: Depending on the substituent, various lutetium salts can be formed.
科学研究应用
Dilutetium tricarbonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds.
Biology: Its unique properties make it useful in certain biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for cancer treatment.
作用机制
The mechanism by which dilutetium tricarbonate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it can interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes such as oxidative stress and cellular respiration .
相似化合物的比较
Lutetium Carbonate: Similar in composition but differs in the number of carbonate groups.
Lutetium Oxide: A common oxidation product of dilutetium tricarbonate.
Lutetium Hydroxide: Another related compound with different chemical properties.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of three carbonate groups. This gives it distinct chemical and physical properties compared to other lutetium compounds, making it valuable for specialized applications in research and industry .
属性
IUPAC Name |
lutetium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Lu/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTLFFUVLKOSNA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Lu2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890608 | |
| Record name | Dilutetium tricarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5895-53-4 | |
| Record name | Carbonic acid, lutetium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, lutetium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilutetium tricarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilutetium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B1594325.png)


